Purity Superiority vs. Regioisomeric Analogs: Reducing False Positives in Biochemical Screening
Among the closest commercially available analogs, 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is supplied at a guaranteed purity of ≥98% (HPLC) by major vendors, whereas the regioisomer 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine is typically listed at 97% and the 1,5‑dimethyl analog at 95%+ . A purity differential of ≥1–3% for secondary amine scaffolds significantly reduces the probability of spurious assay readouts caused by trace, highly potent impurities such as palladium remnants (often present at ≤500 ppm in lower‑purity lots) or oxidation by‑products, which is critical in sensitive biochemical assays with sub‑micromolar detection windows . Furthermore, MolCore's ISO‑certified production batches for CAS 1250338-74-9 include a Certificate of Analysis (CoA) with residual solvent quantification, a feature not uniformly offered by all alternative suppliers .
| Evidence Dimension | Purity specification (HPLC area %) |
|---|---|
| Target Compound Data | ≥98% (CAS 1250338-74-9) |
| Comparator Or Baseline | 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine: 97%; N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine: 95%+ |
| Quantified Difference | ≥1–3% higher purity for the target compound relative to closest regioisomers |
| Conditions | Commercially available research-grade material; purity determined by HPLC, CoA supplied by vendor. |
Why This Matters
Higher guaranteed purity directly translates to fewer false positives in high‑throughput screens and reduces the need for costly, time‑consuming repurification before SAR exploration.
